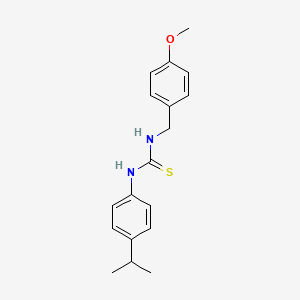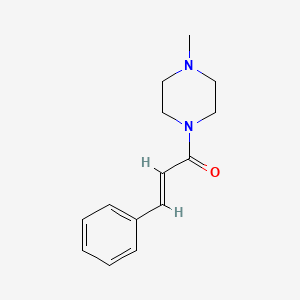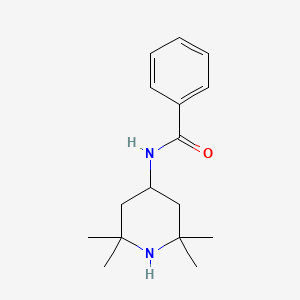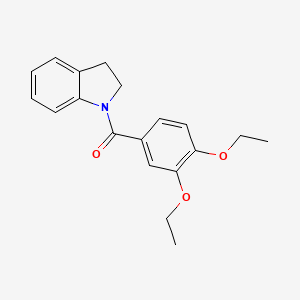
1-(3,4-diethoxybenzoyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-diethoxybenzoyl)indoline, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DIBO belongs to the class of indoline derivatives and is commonly used as a photo-initiator in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)indoline involves the absorption of UV light, which causes the cleavage of the benzoyl group and the formation of free radicals. These free radicals then initiate the polymerization process by reacting with monomers to form polymer chains. The efficiency of this compound as a photo-initiator is dependent on the wavelength of UV light used, as well as the concentration of this compound in the reaction mixture.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not cause any significant adverse effects on cells or tissues. Further studies are needed to determine the long-term effects of exposure to this compound.
Advantages and Limitations for Lab Experiments
1-(3,4-diethoxybenzoyl)indoline has several advantages as a photo-initiator in polymerization reactions. It has a high efficiency and can initiate the polymerization process at low concentrations. It also has a high sensitivity to UV light, which allows for precise control over the polymerization process. However, this compound has some limitations, including its sensitivity to oxygen and its limited solubility in some solvents.
Future Directions
There are several future directions for the use of 1-(3,4-diethoxybenzoyl)indoline in scientific research. One potential application is in the development of photopolymerized hydrogels for tissue engineering applications. This compound can be used as a photo-initiator to polymerize hydrogels in a controlled manner, allowing for the fabrication of complex 3D structures. Another potential application is in the development of microfluidic devices for biomedical applications. This compound can be used to fabricate microstructures with high precision and accuracy, which can be used for the analysis of biological samples. Overall, the unique properties of this compound make it a promising candidate for a wide range of scientific research applications.
Conclusion
In conclusion, this compound is a chemical compound with unique photochemical properties that have gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to explore the full potential of this compound in scientific research and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-(3,4-diethoxybenzoyl)indoline can be achieved through several methods, including the reaction of 3,4-diethoxybenzoyl chloride with indoline in the presence of a base catalyst, or through the reaction of 3,4-diethoxybenzoyl isocyanate with indoline. Both methods yield this compound as a white solid with a high purity level.
Scientific Research Applications
1-(3,4-diethoxybenzoyl)indoline has been extensively used in scientific research due to its unique photochemical properties. It is commonly used as a photo-initiator in polymerization reactions, where it is activated by UV light to initiate the polymerization process. This compound has also been used in the fabrication of microstructures and microfluidic devices, as well as in the preparation of photopolymerized hydrogels for tissue engineering applications.
properties
IUPAC Name |
(3,4-diethoxyphenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-22-17-10-9-15(13-18(17)23-4-2)19(21)20-12-11-14-7-5-6-8-16(14)20/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXVGVGQCQVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)
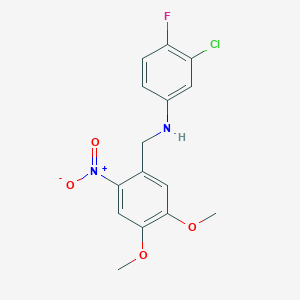
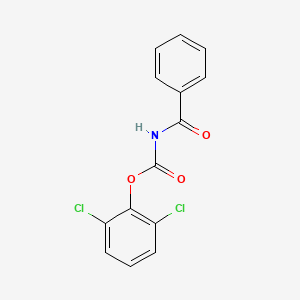
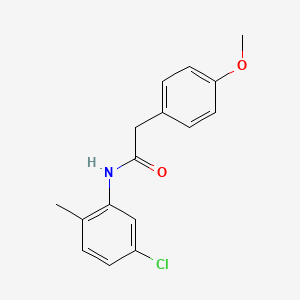
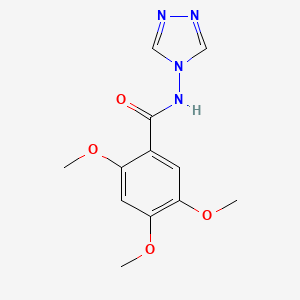
![N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)
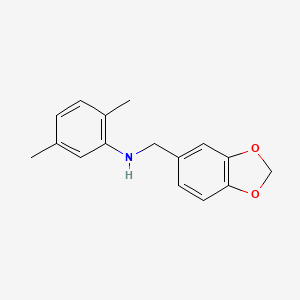
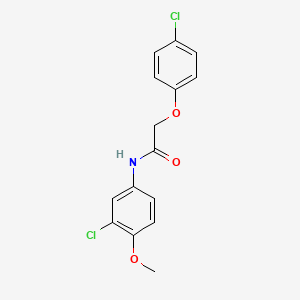
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
